molecular formula C8H6N2O2 B1363978 3-Methyl-4-nitrobenzonitrile CAS No. 96784-54-2

3-Methyl-4-nitrobenzonitrile

Cat. No. B1363978
CAS RN: 96784-54-2
M. Wt: 162.15 g/mol
InChI Key: IHVNKSXTJZNBQA-UHFFFAOYSA-N
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Patent
US06353006B1

Procedure details

4-Cyano-2-methylaniline was synthesized as previously described (J. Med. Chem. (1991), 34, 3295): To a solution of 3-methyl-4-nitrobenzonitrile (2.0 g, 12.34 mmol) in acetic acid (20 L) was added dropwise a solution of SnCl2 (9.6 g, 49.38 mmol) in conc. HCl (20 mL). After stirring for 3 h, the mixture was added carefully to a saturated NH4OH solution (120 mL) at 0° C. The resulting mixture was extracted with EtOAc (4×30 mL). The combined organic layers were sequentially washed with H2O (30 mL) and a saturated NaCl solution (30 mL), dried (Na2SO4), and concentrated under reduced pressure. The residue was purified by flash chromatography (10% EtOAc/hex) to give 4-cyano-2-methylaniline as a white solid (1.48 g, 92%): TLC (30% EtOAc in hexane) Rf0.23. This material was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
20 L
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)[C:5]#[N:6].Cl[Sn]Cl.[NH4+].[OH-]>C(O)(=O)C.Cl>[C:5]([C:4]1[CH:7]=[CH:8][C:9]([NH2:10])=[C:2]([CH3:1])[CH:3]=1)#[N:6] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C=C(C#N)C=CC1[N+](=O)[O-]
Name
Quantity
9.6 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
20 L
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Cyano-2-methylaniline was synthesized
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (4×30 mL)
WASH
Type
WASH
Details
The combined organic layers were sequentially washed with H2O (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated NaCl solution (30 mL), dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (10% EtOAc/hex)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=CC(=C(N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.